molecular formula C11H9BrN2O2 B2938525 5-Bromo-1-(2-methoxyphenyl)pyrazin-2(1H)-one CAS No. 2090632-63-4

5-Bromo-1-(2-methoxyphenyl)pyrazin-2(1H)-one

Cat. No.: B2938525
CAS No.: 2090632-63-4
M. Wt: 281.109
InChI Key: PFLYROGZLZTUMS-UHFFFAOYSA-N
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Description

5-Bromo-1-(2-methoxyphenyl)pyrazin-2(1H)-one is a chemical compound that belongs to the class of pyrazinones. This compound is characterized by the presence of a bromine atom at the 5th position and a methoxyphenyl group at the 1st position of the pyrazinone ring. Pyrazinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(2-methoxyphenyl)pyrazin-2(1H)-one typically involves the bromination of 1-(2-methoxyphenyl)pyrazin-2(1H)-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 5-Bromo-1-(2-methoxyphenyl)pyrazin-2(1H)-one can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide, and methanol.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted pyrazinones with various functional groups.

Scientific Research Applications

5-Bromo-1-(2-methoxyphenyl)pyrazin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymerization.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(2-methoxyphenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes involved in key biological processes. For example, it may inhibit the activity of kinases or proteases, leading to altered cellular signaling and metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one
  • 5-Fluoro-1-(2-methoxyphenyl)pyrazin-2(1H)-one
  • 5-Iodo-1-(2-methoxyphenyl)pyrazin-2(1H)-one

Uniqueness

5-Bromo-1-(2-methoxyphenyl)pyrazin-2(1H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are known to enhance the lipophilicity and membrane permeability of compounds, potentially leading to improved bioavailability and efficacy in therapeutic applications. Additionally, the bromine atom can participate in halogen bonding, which may affect the compound’s binding affinity to target proteins.

Properties

IUPAC Name

5-bromo-1-(2-methoxyphenyl)pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-16-9-5-3-2-4-8(9)14-7-10(12)13-6-11(14)15/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLYROGZLZTUMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=C(N=CC2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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